molecular formula C14H7ClF3N3O2 B13368376 N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2,2-trifluoroacetamide

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B13368376
M. Wt: 341.67 g/mol
InChI Key: DPXACDJXDLPITG-UHFFFAOYSA-N
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Description

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2,2-trifluoroacetamide is a complex organic compound characterized by its unique structure, which includes a trifluoroacetamide group, a chlorinated phenyl ring, and an oxazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazolo-Pyridine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazolo-pyridine ring.

    Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated phenyl ring is then coupled with the oxazolo-pyridine moiety using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Trifluoroacetamide Group: Finally, the trifluoroacetamide group is introduced through a reaction with trifluoroacetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2,2-trifluoroacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide
  • N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxy-2-naphthamide

Uniqueness

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C14H7ClF3N3O2

Molecular Weight

341.67 g/mol

IUPAC Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H7ClF3N3O2/c15-9-4-3-7(20-13(22)14(16,17)18)6-8(9)12-21-11-10(23-12)2-1-5-19-11/h1-6H,(H,20,22)

InChI Key

DPXACDJXDLPITG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C(F)(F)F)Cl

Origin of Product

United States

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